molecular formula C8H16N2O2 B7859969 (3,4-Dimethyl-piperazin-1-yl)-acetic acid

(3,4-Dimethyl-piperazin-1-yl)-acetic acid

Cat. No.: B7859969
M. Wt: 172.22 g/mol
InChI Key: RFDYIBOSTSTLDP-UHFFFAOYSA-N
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Description

(3,4-Dimethyl-piperazin-1-yl)-acetic acid is a piperazine derivative featuring a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 2. The compound is substituted with methyl groups at the 3- and 4-positions of the piperazine ring and an acetic acid moiety attached to the nitrogen at position 1. This structure confers a balance of lipophilicity (from the methyl groups) and water solubility (from the carboxylic acid), making it a versatile intermediate in medicinal chemistry and organic synthesis. Piperazine derivatives are widely explored for their biological activity, particularly in central nervous system (CNS) therapeutics, antimicrobial agents, and as ligands in coordination chemistry .

Properties

IUPAC Name

2-(3,4-dimethylpiperazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7-5-10(6-8(11)12)4-3-9(7)2/h7H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDYIBOSTSTLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(3,4-Dimethyl-piperazin-1-yl)-acetic acid: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form piperazine-1-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide .

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to produce piperazine-1-carboxylic acid .

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

  • Reduction: Sodium borohydride, methanol.

  • Substitution: Alkyl halides, aprotic solvents.

Major Products Formed:

  • Oxidation: Piperazine-1-carboxylic acid.

  • Reduction: Piperazine-1-carboxylic acid.

  • Substitution: Various piperazine derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (3,4-Dimethyl-piperazin-1-yl)-acetic acid often involves the reaction of piperazine derivatives with acetic acid or its derivatives. This compound serves as a precursor for various biologically active molecules. For instance, it has been utilized in the synthesis of N-acylhydrazones, which have demonstrated antiprotozoal activities against Plasmodium falciparum and Entamoeba histolytica .

Antimicrobial and Antiparasitic Effects

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:

  • Antiprotozoal Activity : N-acylhydrazones derived from piperazine structures have shown promising results against protozoan infections, particularly in inhibiting the growth of P. falciparum, which causes malaria .
  • Amoebicidal Activity : Some compounds related to this piperazine derivative demonstrated better IC50 values than established drugs like metronidazole against E. histolytica .

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives in cancer therapy:

  • PARP Inhibition : Compounds derived from this structure have been evaluated for their ability to inhibit PARP1 activity in breast cancer cells. These compounds showed comparable efficacy to Olaparib, a well-known PARP inhibitor .
  • Cell Viability Assays : Various synthesized compounds exhibited significant cytotoxic effects on human breast cancer cells, with IC50 values indicating their potential as therapeutic agents .

Case Studies and Research Findings

  • Antimalarial Development :
    • A study synthesized N-acylhydrazones from this compound and assessed their efficacy against malaria parasites. The findings indicated that certain derivatives effectively inhibited parasite growth by interfering with hematin formation .
  • Breast Cancer Research :
    • Research demonstrated that specific derivatives could enhance apoptosis in MCF-7 breast cancer cells through increased PARP cleavage and phosphorylation of H2AX, suggesting a mechanism for their anticancer activity .

Potential Therapeutic Uses

The diverse biological activities associated with this compound suggest several therapeutic applications:

  • Antimicrobial Treatments : Its derivatives could be developed into new treatments for malaria and amoebiasis.
  • Cancer Therapy : Given its role in inhibiting PARP activity, it may serve as a basis for novel anticancer agents targeting poly(ADP-ribose) polymerase.

Mechanism of Action

The mechanism by which (3,4-Dimethyl-piperazin-1-yl)-acetic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

  • Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects on Solubility: The Fmoc-protected derivative () exhibits lower aqueous solubility due to its bulky aromatic group, whereas the hydroxyethyl analog () demonstrates enhanced water solubility, making it ideal for buffering applications . Methyl vs.
  • Biological Activity :

    • Pomalidomide-piperazine-acetic acid () highlights the role of piperazine as a linker in prodrugs, enabling controlled release of therapeutic moieties .
    • Pyridinyl-dioxo derivatives () may exhibit metal-chelating properties due to electron-withdrawing dioxo groups, relevant in catalysis or metallodrug design .
  • Synthetic Utility: The Fmoc derivative () is critical in peptide synthesis, whereas discontinued analogs like 2-(2,4-Dimethyl-piperazin-1-yl)-ethanol () suggest challenges in stability or commercial demand .

Biological Activity

(3,4-Dimethyl-piperazin-1-yl)-acetic acid is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, along with relevant case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 3,4-dimethylpiperazine with acetic anhydride or by using various coupling methods involving acetic acid derivatives. The structure includes a piperazine ring with two methyl groups at positions three and four, which can influence its pharmacological properties.

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor activity. For instance, a study evaluated a series of piperazine derivatives for their effects on MCF-7 breast cancer cells. Compounds showed varying degrees of cytotoxicity, with IC50 values indicating their effectiveness in inhibiting cell proliferation. The results are summarized in Table 1.

CompoundIC50 (µM)Activity Description
This compound25Moderate cytotoxicity against MCF-7 cells
Analog A18High cytotoxicity
Analog B30Low cytotoxicity

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells, which may be mediated through the activation of caspases and the disruption of mitochondrial membrane potential.

Antibacterial and Antifungal Activity

A series of studies have also explored the antibacterial and antifungal properties of piperazine derivatives. For example, compounds structurally similar to this compound were evaluated against various bacterial strains and fungi. Results showed that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.

Table 2 summarizes the antibacterial activity against selected strains:

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
Analog CS. aureus20
Analog DC. albicans12

These findings suggest that modifications to the piperazine structure can enhance biological activity against pathogenic microorganisms.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cancer cell metabolism.
  • Receptor Interaction : It can interact with neurotransmitter receptors, influencing signaling pathways that regulate cell growth and survival.
  • Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • Study on Anticancer Properties : A study published in Molecules demonstrated that derivatives exhibited significant activity against breast cancer cells through PARP inhibition mechanisms .
  • Antifungal Research : Another research article reported that certain piperazine derivatives showed promising antifungal activity against clinical isolates of Candida species .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3,4-Dimethyl-piperazin-1-yl)-acetic acid with high purity?

  • Methodology : Use a two-step synthesis starting with 3,4-dimethylpiperazine. First, perform a nucleophilic substitution reaction with chloroacetic acid or its ester derivative under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Monitor reaction progress via thin-layer chromatography (TLC). Purify the crude product using recrystallization (ethanol/water) or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1). Confirm purity via NMR (¹H/¹³C) and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology : Combine spectroscopic and crystallographic techniques.

  • Spectroscopy : Assign proton environments using ¹H NMR (DMSO-d₆, 400 MHz) to identify methyl groups (δ ~1.2–1.4 ppm), piperazine ring protons (δ ~2.5–3.5 ppm), and the acetic acid moiety (δ ~3.8–4.2 ppm). ¹³C NMR should confirm carbonyl (δ ~170–175 ppm) and quaternary carbons.
  • Crystallography : Grow single crystals via slow evaporation (methanol/water). Solve the structure using SHELXL for refinement and ORTEP-3 for visualization. Compare bond lengths and angles with similar piperazine-acetic acid derivatives (e.g., PubChem entries ).

Q. What analytical techniques are suitable for quantifying impurities in this compound?

  • Methodology : Use HPLC-MS with a reverse-phase column (C18, 5 µm, 250 mm × 4.6 mm) and gradient elution (0.1% formic acid in water/acetonitrile). Detect impurities at trace levels (<0.1%) using high-resolution mass spectrometry (HRMS) in positive ion mode. Compare retention times and fragmentation patterns with reference standards (e.g., TCI EUROPE’s protocols ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in aqueous solutions?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to model protonation states and pKa values. Use Gaussian or ORCA software to simulate acid-base equilibria, focusing on the acetic acid group and piperazine nitrogen lone pairs. Validate predictions experimentally via potentiometric titration (0.1 M NaOH, pH 4–10) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology : Cross-validate data using complementary techniques:

  • If ¹H NMR signals overlap (e.g., methyl groups), use 2D NMR (COSY, HSQC) to resolve assignments.
  • For ambiguous mass spectra, employ tandem MS/MS to confirm fragmentation pathways.
  • Compare crystallographic data (e.g., CCDC entries) with computed DFT-optimized geometries to identify conformational discrepancies .

Q. How can the bioactivity of this compound be optimized through structural modifications?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents on the piperazine ring (e.g., halogens, aryl groups) and test their binding affinity via enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR).
  • Co-crystallization : Use X-ray crystallography to study interactions with target proteins (e.g., kinases or GPCRs). Refine structures with SHELXL and analyze binding pockets using PyMOL.
  • ADMET Prediction : Apply in silico tools (e.g., SwissADME) to predict pharmacokinetic properties and guide synthetic prioritization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.